2-[(4-hydroxybenzylidene)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-hydroxybenzylidene)amino]benzonitrile is an organic compound with the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol. This compound is known for its unique structure, which includes a benzonitrile group and a hydroxybenzylidenamino group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of benzonitrile, 2-(4-hydroxybenzylidenamino)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a catalyst. This method is advantageous due to its mild reaction conditions and low production cost . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Analyse Chemischer Reaktionen
2-[(4-hydroxybenzylidene)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include hydroxylamine hydrochloride, ionic liquids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(4-hydroxybenzylidene)amino]benzonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Wirkmechanismus
The mechanism of action of benzonitrile, 2-(4-hydroxybenzylidenamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-[(4-hydroxybenzylidene)amino]benzonitrile can be compared to other similar compounds, such as:
Benzonitrile: A simpler compound with a similar nitrile group but lacking the hydroxybenzylidenamino group.
4-Hydroxybenzaldehyde: Contains the hydroxybenzyl group but lacks the nitrile group.
Benzylamine: Contains the benzyl group but lacks the nitrile and hydroxy groups. The uniqueness of benzonitrile, 2-(4-hydroxybenzylidenamino)- lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H10N2O |
---|---|
Molekulargewicht |
222.24g/mol |
IUPAC-Name |
2-[(4-hydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H10N2O/c15-9-12-3-1-2-4-14(12)16-10-11-5-7-13(17)8-6-11/h1-8,10,17H |
InChI-Schlüssel |
SSAXQQGCLWNPFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)N=CC2=CC=C(C=C2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)N=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.